molecular formula C10H15NO B13138263 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Cat. No.: B13138263
M. Wt: 165.23 g/mol
InChI Key: NVXXYODRWFUIES-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyridin-3-yl)ethan-1-ol (CAS 1383568-53-3) is a pyridine derivative of significant interest in advanced chemical synthesis and pharmaceutical research . This compound, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol, serves as a versatile chiral building block and key intermediate . Its structure, featuring both a hydroxymethyl group and an isopropyl-substituted pyridine ring, makes it a valuable precursor in constructing more complex heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, which are explored for their bioactive properties in areas like crop protection . In medicinal chemistry, this scaffold is investigated for developing modulators of biological targets, similar to those in phthalazine derivatives researched for their role in diseases like cancer, diabetes, and inflammatory disorders . The physical properties, including a recommended storage temperature of 2-8°C, indicate its stability under cold-chain conditions . As a high-purity synthetic intermediate, this compound enables researchers to explore novel chemical spaces in drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(5-propan-2-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-8,12H,1-3H3

InChI Key

NVXXYODRWFUIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Functionalization of the pyridine ring to introduce the isopropyl group at the 5-position.
  • Installation of the ethan-1-ol substituent at the 3-position, often via nucleophilic substitution or addition reactions.
  • Reduction or protection/deprotection steps as necessary to achieve the hydroxyethyl functionality.

Specific Synthetic Routes

Alkylation of Pyridine Derivatives

According to classical methods for alkylated pyridines, isopropyl substituents can be introduced via Friedel-Crafts type alkylation or via organometallic coupling reactions on pyridine derivatives. For example, Kutney and Tabata (1962) described the synthesis of alkylated pyridines via controlled alkylation and subsequent hydrogenation steps to reduce olefinic intermediates to isopropyl groups. This method involves:

  • Starting from a methylpyridine derivative.
  • Introduction of an isopropenyl group via alkylation.
  • Catalytic hydrogenation under controlled pressure and temperature to convert the isopropenyl group to an isopropyl group.

This approach ensures selective alkylation at the 5-position of the pyridine ring, which is crucial for the target compound.

Installation of Ethan-1-ol Group via Nucleophilic Substitution

The ethan-1-ol group attached to the pyridine ring can be introduced by nucleophilic substitution reactions involving:

  • Halogenated pyridine intermediates (e.g., 3-halopyridines).
  • Reaction with ethylene glycol derivatives or hydroxyethyl nucleophiles under basic or catalytic conditions.

Alternatively, direct addition of hydroxyethyl moieties through organometallic intermediates such as Grignard reagents or organolithium compounds to pyridine aldehydes or ketones can be employed, followed by reduction.

Radical Chain Monoalkylation Techniques

Recent advances include radical chain monoalkylation of pyridines, which allows for selective alkylation at specific positions on the pyridine ring. This method uses alkyl iodides and radical initiators such as di-tert-butylhyponitrite to achieve monoalkylation with high regioselectivity. The hydroxyethyl group can be introduced via suitable radical precursors or subsequent functional group transformations.

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for the isopropyl group (doublet and septet pattern) and hydroxyethyl moiety (triplets and multiplets) confirm substitution patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with C10H15NO.
  • IR Spectroscopy: Presence of O–H stretch (~3300 cm⁻¹), aromatic C–H stretches, and characteristic pyridine ring vibrations.
  • Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is effective for purification.

Summary of Key Literature Sources

Reference Contribution
Kutney and Tabata, 1962 Detailed synthesis of alkylated pyridines including isopropyl substitution methods.
Radical Chain Monoalkylation, RSC 2021 Modern radical methods for selective pyridine alkylation.
European Patent EP3901146A1 Synthetic methodologies involving substituted pyridines with hydroxyalkyl groups.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Formation of 1-(5-Isopropylpyridin-3-yl)ethanone.

    Reduction: Formation of 1-(5-Isopropylpyridin-3-yl)ethane.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Isopropylpyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Physicochemical Properties and Analytical Data

NMR Spectroscopy (¹H)

Compound Key ¹H NMR Shifts (δ, ppm) Reference
1-(Pyridin-3-yl)ethan-1-ol 1.46 (d, CH₃), 4.13 (OH), 4.86 (CH), 7.27–8.42 (Ar-H)
This compound (Inferred) ~1.2 (d, CH₃ of isopropyl), ~2.5 (septet, CH), ~4.8 (OH), 7.3–8.5 (Ar-H) N/A
1-(Thiophen-3-yl)ethan-1-ol Data not explicitly provided; expected shifts influenced by thiophene’s electron-rich ring

Molecular Weight and Solubility

Compound Molecular Formula MW (g/mol) Solubility Trends (Inferred)
1-(Pyridin-3-yl)ethan-1-ol C₇H₉NO 123.15 Moderate aqueous solubility
This compound C₉H₁₃NO 151.21 Reduced aqueous, enhanced organic
1-(Furan-3-yl)ethan-1-ol C₆H₈O₂ 112.13 Higher polarity due to furan oxygen

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